5-Methyl-2-(2-methylpropoxy)-3-nitropyridine
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Overview
Description
5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group, a methyl group, and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine typically involves the nitration of a suitable pyridine precursor followed by the introduction of the 2-methylpropoxy group. One common method is as follows:
Nitration: The starting material, 5-methyl-2-(2-methylpropoxy)pyridine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.
Alkylation: The nitrated intermediate is then reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2-methylpropoxy group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methylpropoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Methyl-2-(2-methylpropoxy)-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 5-Methyl-2-(2-methylpropoxy)-3-pyridinecarboxylic acid.
Scientific Research Applications
5-Methyl-2-(2-methylpropoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitropyridine: Lacks the 2-methylpropoxy group, making it less hydrophobic.
5-Methyl-2-(2-methylpropoxy)pyridine: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitropyridine: Lacks both the methyl and 2-methylpropoxy groups, leading to different chemical properties.
Uniqueness
5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)6-15-10-9(12(13)14)4-8(3)5-11-10/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELILLZTWSJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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